molecular formula C17H21NO4 B12742111 p-Demethyl denopamine CAS No. 87081-63-8

p-Demethyl denopamine

Cat. No.: B12742111
CAS No.: 87081-63-8
M. Wt: 303.35 g/mol
InChI Key: ANTJHPZSMSKEBL-INIZCTEOSA-N
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Description

p-Demethyl denopamine: is a derivative of denopamine, a selective agonist of the beta-1 adrenergic receptor. Denopamine is primarily used as a cardiotonic agent for the treatment of chronic heart failure. The compound is known for its positive inotropic effects, which means it increases the strength of the heart’s contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Demethyl denopamine involves several steps, starting from commercially available precursors. One common method includes the catalytic asymmetric hydrogenation of intermediates using iridium catalysts. This method ensures high selectivity and conversion rates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: p-Demethyl denopamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, p-Demethyl denopamine is used as a model compound to study the effects of beta-1 adrenergic receptor agonists. It is also used in the synthesis of other pharmacologically active compounds .

Biology: In biological research, this compound is used to study the physiological effects of beta-1 adrenergic receptor activation. It helps in understanding the role of these receptors in cardiac function and other biological processes .

Medicine: Medically, this compound is investigated for its potential use in treating heart conditions, particularly chronic heart failure. Its positive inotropic effects make it a valuable compound for improving cardiac output .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting beta-1 adrenergic receptors. It serves as a lead compound for designing more effective and selective cardiotonic agents .

Mechanism of Action

p-Demethyl denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac muscle contraction. This cascade of events results in increased calcium influx into the cardiac cells, enhancing the strength of heart contractions .

Comparison with Similar Compounds

Uniqueness: p-Demethyl denopamine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents. These modifications can affect its selectivity, potency, and duration of action .

Properties

CAS No.

87081-63-8

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

4-[2-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol

InChI

InChI=1S/C17H21NO4/c1-22-17-10-12(2-7-15(17)20)8-9-18-11-16(21)13-3-5-14(19)6-4-13/h2-7,10,16,18-21H,8-9,11H2,1H3/t16-/m0/s1

InChI Key

ANTJHPZSMSKEBL-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCNCC(C2=CC=C(C=C2)O)O)O

Origin of Product

United States

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